molecular formula C23H19BrN2O2 B11273383 5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273383
M. Wt: 435.3 g/mol
InChI Key: JEUNNJPVDKFEAC-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various substituents, including bromophenyl, hydroxy, methylphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with pyridine-4-carboxaldehyde and a suitable amine to form the pyrrolidinone ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrrolidinone core and diverse substituents make it a versatile compound for various applications .

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H19BrN2O2/c1-15-2-4-17(5-3-15)20-21(18-6-8-19(24)9-7-18)26(23(28)22(20)27)14-16-10-12-25-13-11-16/h2-13,21,27H,14H2,1H3

InChI Key

JEUNNJPVDKFEAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=NC=C4)O

Origin of Product

United States

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